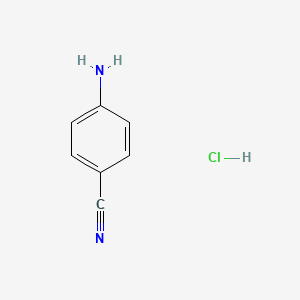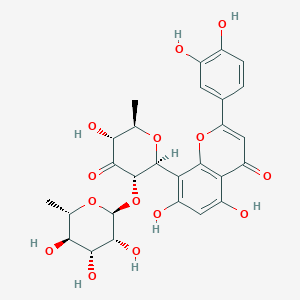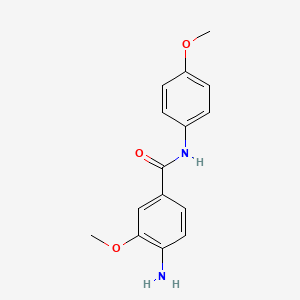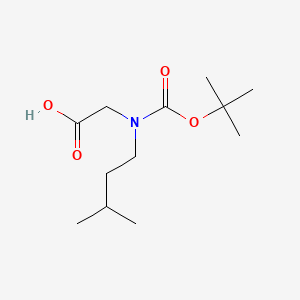
Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with hydroxymethyl and methyl groups. This compound is often used as an intermediate in the synthesis of various pyrrolidine-based inhibitors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate as a precursor . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pyrrolidine-based inhibitors.
Biology: The compound can be used in the study of enzyme inhibitors and their interactions with biological targets.
Industry: The compound can be used in the production of fine chemicals and as a building block for more complex chemical entities.
Mecanismo De Acción
The mechanism of action of tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl and methyl groups play a crucial role in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate: A closely related compound with similar structural features.
Tert-butyl 3,4-dihydroxymethylpyrrolidine-1-carboxylate: Another similar compound with hydroxymethyl groups.
Uniqueness
Tert-butyl trans-3,4-bis(hydroxymethyl)-3-methyl-pyrrolidine-1-carboxylate is unique due to the presence of both hydroxymethyl and methyl groups on the pyrrolidine ring. This unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
tert-butyl (3S,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-5-9(6-14)12(4,7-13)8-15/h9,14-15H,5-8H2,1-4H3/t9-,12-/m0/s1 |
Clave InChI |
UWHGJLOXJMOWOT-CABZTGNLSA-N |
SMILES isomérico |
C[C@]1(CN(C[C@H]1CO)C(=O)OC(C)(C)C)CO |
SMILES canónico |
CC1(CN(CC1CO)C(=O)OC(C)(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)

![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)




![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)



![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)

